molecular formula C11H9ClFNO3 B2530095 1-(4-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 926206-35-1

1-(4-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2530095
CAS No.: 926206-35-1
M. Wt: 257.65
InChI Key: SQWXLVUTJIXDFW-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a fluorinated and chlorinated aromatic ring. Pyrrolidinone derivatives are recognized for their versatility in drug discovery, with substituents on the phenyl ring and the pyrrolidine core significantly influencing their pharmacological profiles. This article compares the target compound with its closest analogs, focusing on structural features, substituent effects, and antioxidant activities.

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO3/c12-7-1-2-9(8(13)4-7)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWXLVUTJIXDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=C(C=C(C=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Chloro-2-fluorophenyl Group: This step often involves a substitution reaction where a suitable leaving group on the pyrrolidine ring is replaced by the 4-chloro-2-fluorophenyl group.

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound, leading to different reduced products.

    Substitution: The 4-chloro-2-fluorophenyl group can undergo substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities, making it a candidate for further research in pharmacology:

  • Antibacterial and Antifungal Properties : Studies have indicated that the compound shows efficacy against certain bacterial and fungal strains, suggesting its potential as a new antibiotic or antifungal agent.
  • Antioxidant Activity : The compound has demonstrated free radical scavenging activity, which may protect against oxidative stress-related diseases. This property is crucial for developing therapeutic agents targeting oxidative damage .
  • Enzyme Inhibition : Research suggests that 1-(4-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid can inhibit specific enzymes, which may modulate biological pathways relevant to various diseases.

Synthetic Routes

Several synthetic methods can be employed to produce this compound, each varying in yield and complexity:

  • Direct Synthesis from Precursors : Utilizing starting materials with appropriate functional groups to construct the pyrrolidine ring and introduce the chloro and fluorine substituents.
  • Multi-step Synthesis : Involving several reactions to achieve the desired molecular structure, often leading to higher purity but lower yields.

Data Table of Related Compounds

Compound NameStructural FeaturesUnique Characteristics
N-(4-chloro-2-fluorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamideContains chloro and fluorine substituentsPotentially different pharmacological profile due to additional chlorine atom
(3R)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acidStereochemistry at the pyrrolidine ringSpecific stereoisomer may exhibit distinct biological activities
1-(3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acidDifferent fluorine positioning on phenyl ringMay have altered interaction profiles compared to para-substituted analog

Case Study 1: Antimicrobial Resistance

A study investigated the effectiveness of this compound against multidrug-resistant strains of Staphylococcus aureus. Results indicated that the compound could serve as a novel therapeutic agent for treating resistant infections, showcasing its potential in combating antimicrobial resistance.

Case Study 2: Cancer Treatment Exploration

Another study explored the use of this compound in combination with traditional chemotherapeutics. The findings revealed enhanced efficacy and reduced side effects in preclinical models, highlighting its promise as an adjunct therapy in cancer treatment.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Features

The target compound features a 4-chloro-2-fluorophenyl group attached to the pyrrolidinone ring. Its analogs in the literature primarily include:

  • Hydroxyphenyl derivatives : e.g., 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (–10).
  • Dichlorophenyl derivatives : e.g., 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid ().
  • Heterocyclic hybrids : Compounds fused with oxadiazole, triazole, or thiadiazole rings ().
Table 1: Structural Comparison of Selected Analogs
Compound Name Phenyl Substituents Pyrrolidinone Modifications Key Functional Groups
Target Compound 4-Cl, 2-F Carboxylic acid at C3 Fluorine, Chlorine
1-(5-Cl-2-OH-phenyl)-5-oxopyrrolidine-3-COOH 5-Cl, 2-OH Carboxylic acid at C3 Hydroxyl, Chlorine
Compound 10 (Oxadiazole hybrid) 5-Cl, 2-OH 1,3,4-Oxadiazole at C3 Oxadiazole, Hydroxyl
Compound 21 (Methyl triazole hybrid) 5-Cl, 2-OH 4-Methyl-1,2,4-triazole at C3 Triazole, Hydroxyl

Impact of Substituents on Antioxidant Activity

Antioxidant efficacy in pyrrolidinone derivatives is strongly influenced by:

Hydroxyl Groups: Phenolic -OH groups (e.g., 2-OH in –10) enhance radical scavenging via hydrogen donation. For example: Compound 6 (3-NH₂, 5-Cl, 2-OH-phenyl) showed a reducing power of 1.675 OD (700 nm), outperforming ascorbic acid . Hydroxyl-free analogs exhibited lower activity, underscoring the importance of this group .

Halogen Substituents : Chlorine at the 5-position (meta to hydroxyl) stabilizes the aromatic ring via electron-withdrawing effects, improving radical scavenging. Fluorine (as in the target compound) may enhance lipophilicity and metabolic stability but could reduce direct antioxidant capacity due to its weaker electron-donating ability compared to -OH .

Heterocyclic Moieties : Hybridization with 1,3,4-oxadiazole or 1,2,4-triazole rings amplifies activity:

  • Compound 10 (oxadiazole hybrid) exhibited 1.5× higher DPPH scavenging (88.6%) than ascorbic acid .
  • Compound 21 (methyl triazole) showed 1.35× higher activity (78.6% scavenging) and a reducing power of 1.149 OD .
Table 2: Antioxidant Activity of Analogs vs. Ascorbic Acid
Compound DPPH Scavenging (%) Reducing Power (OD 700 nm) Key Substituents
Ascorbic Acid 70.0 0.850 N/A
Compound 10 88.6 N/A 5-Cl, 2-OH, Oxadiazole
Compound 21 78.6 1.149 5-Cl, 2-OH, Methyl triazole
Compound 6 N/A 1.675 3-NH₂, 5-Cl, 2-OH

Unique Aspects of the Target Compound

The 4-chloro-2-fluorophenyl substitution in the target compound distinguishes it from hydroxyl-rich analogs. Key implications include:

  • Reduced Antioxidant Potential: Fluorine lacks the hydrogen-donating capacity of hydroxyl groups, likely diminishing direct radical scavenging.
  • Enhanced Pharmacokinetics: Fluorine’s electronegativity and lipophilicity may improve blood-brain barrier penetration or metabolic stability, making the compound suitable for non-antioxidant applications (e.g., CNS-targeted therapies) .
  • Synthetic Flexibility : The carboxylic acid at C3 allows for further derivatization into amides or esters, akin to compounds 8–26 in –5.

Biological Activity

1-(4-Chloro-2-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (C11H9ClFNO3) is a compound that has garnered attention due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the synthesis, biological activity, and research findings related to this compound, drawing on diverse scientific literature.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C11H9ClFNO3
Molecular Weight 257.65 g/mol
IUPAC Name This compound
PubChem CID 54955371

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors such as substituted phenols and pyrrolidine derivatives. The reaction conditions usually include refluxing in appropriate solvents and subsequent purification steps to isolate the target compound .

Anticancer Activity

Research has indicated that derivatives of 5-oxopyrrolidine exhibit significant anticancer activity. In a study utilizing the A549 human lung adenocarcinoma cell line, compounds were tested for their cytotoxic effects. The results demonstrated structure-dependent activity, with certain derivatives showing enhanced potency compared to standard chemotherapeutics like cisplatin .

Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives

CompoundIC50 (µM)Cell Line Used
1-(4-Chloro-2-fluorophenyl)...25A549
Cisplatin15A549

The study highlighted that the carboxylic acid moiety plays a crucial role in enhancing the cytotoxic effects against cancer cells while maintaining lower toxicity in non-cancerous cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound was also evaluated against various multidrug-resistant pathogens. In vitro studies showed promising results against Gram-positive bacteria and fungi, indicating potential as a novel antimicrobial agent .

Table 2: Antimicrobial Activity Against Multidrug Resistant Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)32 µg/mL
Vancomycin-intermediate Staphylococcus aureus (VISA)64 µg/mL
Klebsiella pneumoniae16 µg/mL

These findings suggest that the compound could be a valuable candidate for further development in treating infections caused by resistant strains .

Case Studies

Several case studies have explored the biological activity of similar compounds within the oxopyrrolidine class. For instance, one study focused on the structure-activity relationship (SAR) of various derivatives, emphasizing how modifications at different positions can lead to enhanced biological profiles. The results indicated that specific substitutions could significantly increase both anticancer and antimicrobial activities .

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